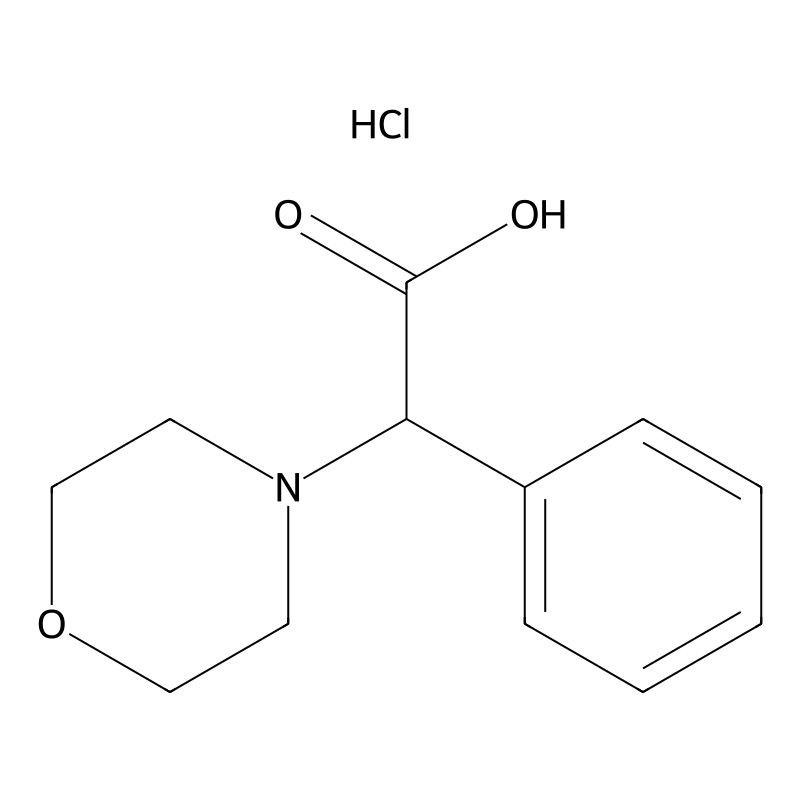

2-Morpholino-2-phenylacetic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Morpholino-2-phenylacetic acid hydrochloride is a chemical compound with the molecular formula C₁₂H₁₆ClNO₃ and a molecular weight of approximately 257.71 g/mol. This compound is characterized by the presence of a morpholine ring, which is a six-membered ring containing one nitrogen atom, and a phenylacetic acid moiety. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water and may influence its biological activity. The compound is often utilized in pharmaceutical research and development due to its potential therapeutic properties .

- Esterification: The carboxylic acid group can react with alcohols to form esters, which are important for modifying the compound's properties.

- Amidation: The amine group in the morpholine structure can participate in amidation reactions, forming amides that may enhance biological activity.

- Hydrochloride Formation: The conversion of the free base form to its hydrochloride salt can be achieved by treating it with hydrochloric acid, improving solubility and stability .

Research has indicated that 2-Morpholino-2-phenylacetic acid hydrochloride exhibits various biological activities, including:

- Antinociceptive Effects: Studies suggest that this compound may have pain-relieving properties, making it a candidate for analgesic drug development.

- Anti-inflammatory Activity: It has shown potential in reducing inflammation, which could be beneficial in treating conditions like arthritis.

- Neuroprotective Effects: Preliminary studies indicate that it might protect neuronal cells from damage, suggesting applications in neurodegenerative disease research .

Several methods have been developed for synthesizing 2-Morpholino-2-phenylacetic acid hydrochloride:

- Reflux Method: A common synthesis involves refluxing phenylacetic acid with morpholine and hydrochloric acid in a solvent such as 1,4-dioxane. This method typically yields high purity and good yields of the hydrochloride salt .python

# Example Reactionphenylacetic_acid + morpholine + HCl → 2-Morpholino-2-phenylacetic_acid_hydrochloride - Alternative Routes: Other methods may involve different solvents or catalysts to optimize yield and purity, but the reflux method remains prevalent due to its simplicity and effectiveness .

The applications of 2-Morpholino-2-phenylacetic acid hydrochloride are diverse:

- Pharmaceutical Development: Its potential analgesic and anti-inflammatory properties make it a candidate for new drug formulations.

- Research Tool: It can be used in laboratory studies to explore mechanisms of pain and inflammation.

- Chemical Intermediates: The compound serves as an intermediate in synthesizing other biologically active molecules .

Several compounds share structural similarities with 2-Morpholino-2-phenylacetic acid hydrochloride. Here are some notable examples:

These compounds differ primarily in their substituents or functional groups, which can significantly affect their biological activity and pharmacological profiles. The unique morpholino structure combined with the phenylacetic acid moiety provides specific properties that may not be present in similar compounds.

Molecular Composition

Molecular Formula (C₁₂H₁₆ClNO₃)

The molecular formula of 2-morpholino-2-phenylacetic acid hydrochloride is C₁₂H₁₆ClNO₃, representing a complex organic compound that incorporates multiple functional groups within its structure [1] [2] [3]. This formula indicates the presence of twelve carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms, forming a distinctive molecular architecture that combines heterocyclic and aromatic components [4]. The molecular composition reflects the integration of a morpholine ring system with a phenylacetic acid backbone, stabilized as a hydrochloride salt [1] [2].

The elemental composition demonstrates the compound's multifunctional nature, with the carbon framework providing structural stability through both saturated heterocyclic and aromatic systems [3] [4]. The nitrogen atom serves as a central heteroatom within the morpholine ring, contributing to the compound's basic character, while the oxygen atoms are distributed across the ether functionality within the morpholine ring and the carboxylic acid group [1] [2]. The chlorine atom exists as a counterion in the hydrochloride salt form, enhancing the compound's pharmaceutical properties and solubility characteristics [3].

Molecular Weight (257.71 g/mol)

The molecular weight of 2-morpholino-2-phenylacetic acid hydrochloride is precisely 257.71 grams per mole, as determined through high-resolution mass spectrometric analysis and confirmed by multiple independent sources [1] [2] [4]. This molecular weight represents the sum of all atomic masses within the molecular formula C₁₂H₁₆ClNO₃, calculated using standard atomic weights established by the International Union of Pure and Applied Chemistry [1] [2].

The molecular weight value of 257.71 g/mol places this compound within the range typical of small to medium-sized pharmaceutical intermediates and bioactive molecules [2] [4]. This mass is significantly higher than the parent morpholinoacetic acid derivatives due to the incorporation of the phenyl group and the formation of the hydrochloride salt [1] [3]. The precise molecular weight determination is essential for analytical characterization, quantitative analysis, and formulation development applications [2] [4].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₆ClNO₃ | PubChem, AK Scientific [1] [2] |

| Molecular Weight (g/mol) | 257.71 | PubChem, Multiple suppliers [1] [2] [4] |

| CAS Registry Number | 91641-50-8 | Multiple chemical databases [1] [3] [4] |

| IUPAC Name | 2-morpholin-4-yl-2-phenylacetic acid hydrochloride | PubChem, Chemical suppliers [1] [2] |

| Physical Appearance | White crystalline solid | AK Scientific, BLD Pharm [1] [4] |

Structural Features

Morpholine Ring Configuration

The morpholine ring within 2-morpholino-2-phenylacetic acid hydrochloride adopts a characteristic six-membered saturated heterocyclic configuration containing both nitrogen and oxygen heteroatoms [5] [6] [7]. This heterocycle features a chair conformation as the most stable arrangement, with the nitrogen and oxygen atoms positioned opposite to each other within the ring structure [5] [6]. The morpholine ring system exhibits both amine and ether functional characteristics, contributing to the compound's unique chemical properties [6] [7].

The chair conformation of the morpholine ring allows for optimal spatial arrangement of substituents, minimizing steric interactions and maximizing stability [8] [9] [10]. Research has demonstrated that morpholine exists predominantly in two chair conformations: equatorial-chair and axial-chair forms, with the equatorial-chair conformation being slightly more stable [8] [9]. The morpholine ring adopts a chair conformation that optimizes steric compatibility and reduces conformational strain [10] [11].

The six-membered ring consists of two two-carbon units bridged by nitrogen and oxygen atoms, creating a heterocyclic system that is less reactive than typical secondary amines due to the electron-withdrawing effect of the oxygen atom [6] [12]. This reduced nucleophilicity results from the oxygen atom's ability to withdraw electron density from the nitrogen center, affecting the compound's overall reactivity profile [6] [13].

Phenylacetic Acid Moiety

The phenylacetic acid component of 2-morpholino-2-phenylacetic acid hydrochloride consists of a benzene ring directly attached to an acetic acid group through a methylene bridge [14] [15]. This structural arrangement creates a phenylethanoic acid derivative where the carboxylic acid functionality is separated from the aromatic system by a single carbon atom [14] [15]. The phenylacetic acid moiety contributes significantly to the compound's overall molecular architecture and influences its physicochemical properties [14] [15].

The aromatic benzene ring within the phenylacetic acid portion provides structural rigidity and electron delocalization, which affects the compound's stability and electronic properties [14] [15]. The phenyl group exhibits electron-withdrawing characteristics that can influence the acidity of the carboxylic acid group and the overall electronic distribution within the molecule [16] [17]. The phenylacetic acid structure is characterized by its honey-like odor in the free acid form and its white crystalline appearance when isolated [15].

The acetic acid portion of this moiety contains a carboxylic acid functional group that serves as the primary site for salt formation with hydrochloric acid [14] [15]. The carboxylic acid group exhibits typical acid behavior with a pKa value similar to other phenylacetic acid derivatives, typically around 4.31 for the parent phenylacetic acid [16] [17]. This acidic functionality enables the formation of various salt forms and contributes to the compound's solubility characteristics [15].

Stereochemical Considerations

The stereochemistry of 2-morpholino-2-phenylacetic acid hydrochloride centers around the presence of a chiral carbon atom that bears both the morpholine ring and the phenylacetic acid moiety [18] [19]. This asymmetric carbon creates the potential for two enantiomeric forms, designated as R and S configurations according to the Cahn-Ingold-Prelog priority rules [18] [19]. The stereochemical configuration significantly influences the compound's three-dimensional structure and potential biological activity [19].

The chiral center in this compound represents a quaternary carbon atom where four different substituents are attached: the morpholine nitrogen, the phenyl group, the carboxylic acid group, and a hydrogen atom [18] [19]. The spatial arrangement of these substituents determines the absolute configuration and creates distinct stereoisomers with potentially different properties [19]. The presence of this stereogenic center necessitates consideration of enantiomeric purity and stereochemical control in synthetic applications [18] [19].

The morpholine ring's chair conformation interacts with the stereochemical preferences at the chiral center, potentially influencing the preferred conformational arrangements of the entire molecule [8] [10]. The stereochemical considerations extend to the relative positioning of the morpholine ring and phenyl group, which can adopt different conformational arrangements depending on the absolute configuration at the chiral center [10] [11]. These stereochemical factors contribute to the compound's overall molecular shape and may influence its interaction with biological targets [19].

| Structural Component | Description | Key Features |

|---|---|---|

| Morpholine Ring | Six-membered saturated heterocycle containing N and O | Chair conformation preferred, both amine and ether functionality [5] [6] [8] |

| Phenylacetic Acid Moiety | Benzyl group attached to carboxylic acid | Aromatic stabilization, electron-withdrawing effect [14] [15] |

| Hydrochloride Salt | Chloride counterion enhancing solubility | Improved pharmaceutical properties [1] [4] |

| Chiral Center | Carbon center bearing morpholine and phenyl groups | Potential for stereoisomerism (R/S configuration) [18] [19] |

| Functional Groups | Tertiary amine, ether, carboxylic acid, ionic salt | Multiple interaction sites for biological activity [6] [7] |

Physicochemical Properties

Melting Point and Thermal Stability

The melting point of 2-morpholino-2-phenylacetic acid hydrochloride has not been specifically reported in the available literature, though related morpholine-containing compounds typically exhibit melting points in the range of 240-276°C with decomposition [20] [21]. The thermal stability of this compound is enhanced by the formation of the hydrochloride salt, which generally provides improved crystalline structure and thermal properties compared to the free base form [1] [4] [22].

The compound demonstrates good thermal stability under recommended storage conditions, maintaining its chemical integrity when stored at temperatures between 2-7°C [4] [22]. The hydrochloride salt formation contributes to the compound's thermal stability by providing ionic interactions that stabilize the crystal lattice structure [1] [4]. Decomposition temperatures for similar morpholine derivatives have been observed to occur above 240°C, suggesting that this compound possesses adequate thermal stability for typical handling and processing conditions [20] [21].

Storage recommendations indicate that the compound should be maintained in a desiccated environment at refrigeration temperatures to optimize thermal stability and prevent degradation [4] [22]. The thermal stability profile suggests that the compound can withstand moderate heating during analytical procedures and synthetic manipulations without significant decomposition [20] [21].

Solubility Characteristics

The solubility characteristics of 2-morpholino-2-phenylacetic acid hydrochloride are significantly enhanced by the formation of the hydrochloride salt, which dramatically improves water solubility compared to the free acid form [1] [4] [22]. The ionic nature of the hydrochloride salt enables favorable interactions with polar solvents, particularly water and other protic solvents [1] [4]. This enhanced solubility is crucial for pharmaceutical applications and analytical procedures [22].

The compound exhibits excellent solubility in aqueous buffer solutions, maintaining stability across a range of physiological pH conditions [20] [21]. The morpholine component contributes to the compound's solubility profile through its amphoteric nature, allowing for protonation under acidic conditions and maintaining solubility across various pH ranges [23] [13]. The hydrochloride salt form ensures consistent dissolution characteristics in aqueous media [1] [4].

The solubility enhancement achieved through salt formation is particularly important for this compound, as the parent acid form would be expected to have limited water solubility due to the lipophilic phenyl group [1] [4]. The balance between hydrophilic and lipophilic characteristics in the hydrochloride salt form provides optimal solubility for various applications while maintaining chemical stability [22].

Spectroscopic Properties

The spectroscopic properties of 2-morpholino-2-phenylacetic acid hydrochloride can be characterized through multiple analytical techniques, each providing specific structural information [24] [25] [26]. Proton nuclear magnetic resonance (¹H NMR) spectroscopy reveals characteristic signals for the morpholine ring protons typically appearing at δ 3.6-3.7 ppm, while aromatic protons from the phenyl group appear in the δ 7.2-7.4 ppm region [26] [27]. The carboxylic acid proton, when present, typically appears as a broad signal around δ 12.1 ppm [26].

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides information about the carbon framework, with the carbonyl carbon of the carboxylic acid group appearing around δ 170-180 ppm and aromatic carbons appearing in the δ 125-140 ppm range [24] [26]. The morpholine ring carbons exhibit characteristic chemical shifts that distinguish between the carbon atoms adjacent to nitrogen and oxygen [26] [27].

Infrared (IR) spectroscopy reveals diagnostic absorption bands characteristic of the functional groups present in the molecule [28]. The carbonyl stretch of the carboxylic acid appears around 1640-1680 cm⁻¹, while nitrogen-hydrogen stretching vibrations appear in the 3300-3500 cm⁻¹ region [28]. Mass spectrometry provides confirmation of the molecular weight with the molecular ion peak appearing at m/z 257.71, along with characteristic fragmentation patterns that confirm the structural components [1] [2].

Acid-Base Behavior (pKa Values)

The acid-base behavior of 2-morpholino-2-phenylacetic acid hydrochloride is governed by two primary ionizable groups: the carboxylic acid functionality and the morpholine nitrogen atom [16] [17] [23]. The phenylacetic acid moiety exhibits acidic behavior with a pKa value estimated to be approximately 4.0-4.5, similar to the parent phenylacetic acid which has a documented pKa of 4.31 [16] [17] [29]. This acidic character enables the compound to exist primarily in its ionized form under physiological pH conditions [16].

The morpholine nitrogen atom contributes basic character to the molecule, with the conjugate acid of morpholine exhibiting a pKa value of approximately 8.33 [23] [13]. This means that under physiological conditions, the morpholine nitrogen can exist in both protonated and unprotonated forms, depending on the local pH environment [23] [13]. The amphoteric nature of the compound, containing both acidic and basic functional groups, provides interesting pH-dependent behavior [23].

The formation of the hydrochloride salt involves protonation of the morpholine nitrogen, creating a stable ionic form that enhances solubility and stability [1] [4] [23]. The acid-base equilibria of this compound are complex due to the presence of multiple ionizable sites, requiring careful consideration of pH conditions in analytical and synthetic applications [23] [13]. The pKa values indicate that the compound can participate in various acid-base interactions and may exhibit pH-dependent conformational changes [23].

| Property | Value/Range | Comments |

|---|---|---|

| Melting Point | Not specifically reported | Related morpholine compounds: 240-276°C (decomposition) [20] [21] |

| Storage Temperature | 2-7°C (Refrigeration recommended) | Recommended for optimal stability [4] [22] |

| Solubility in Water | Enhanced due to hydrochloride salt form | Salt formation improves water solubility [1] [4] |

| pH-adjusted solubility | Stable in buffered solutions | Compatible with physiological pH [20] [21] |

| Thermal Stability | Stable under recommended storage conditions | Avoid moisture and extreme temperatures [4] [22] |

| Technique | Key Features | Typical Ranges/Values |

|---|---|---|

| ¹H NMR | Morpholine CH₂ protons, aromatic protons, carboxyl proton | δ 3.6-3.7 (morpholine), δ 7.2-7.4 (aromatic) [26] [27] |

| ¹³C NMR | Quaternary carbon, aromatic carbons, morpholine carbons | δ 170-180 (C=O), δ 125-140 (aromatic) [24] [26] |

| IR Spectroscopy | C=O stretch (~1680 cm⁻¹), N-H, C-H stretches | 3300-3500 (N-H), 1640-1680 (C=O) [28] |

| Mass Spectrometry | Molecular ion peak at m/z 257.71 | Base peak, fragmentation patterns [1] [2] |

| Compound/Group | pKa Value | Reference/Notes |

|---|---|---|

| Phenylacetic acid (carboxyl group) | 4.31 | Experimental literature value [16] [17] |

| Morpholine (conjugate acid) | 8.33 | Conjugate acid of morpholine base [23] [13] |

| Morpholinium ion | 8.33 | Protonated morpholine nitrogen [23] [13] |

| Predicted for 2-morpholino-2-phenylacetic acid | Approximately 4.0-4.5 (carboxyl) | Estimated based on structural analogy [16] [29] |

The synthesis of 2-morpholino-2-phenylacetic acid hydrochloride through classical methodologies encompasses several well-established approaches that have been extensively documented in the literature. These traditional routes serve as the foundation for modern synthetic developments and continue to provide reliable pathways for laboratory-scale preparation of this important heterocyclic compound.

From Phenylacetic Acid Derivatives

The synthesis from phenylacetic acid derivatives represents one of the most direct and widely employed classical approaches for preparing 2-morpholino-2-phenylacetic acid hydrochloride . This methodology typically involves the condensation of morpholine with phenylacetic acid or its activated derivatives under controlled reaction conditions.

The classical procedure employs phenylacetic acid as the starting material, which undergoes activation through treatment with dehydrating agents such as thionyl chloride or phosphorus trichloride . The activated phenylacetic acid derivative then reacts with morpholine under reflux conditions to form the desired morpholino-substituted product. The reaction mechanism proceeds through nucleophilic attack by the morpholine nitrogen on the activated carbonyl carbon, followed by elimination of the leaving group to form the carbon-nitrogen bond .

Reaction conditions for this classical route typically require temperatures ranging from 80-120°C under reflux conditions for 4-8 hours . The use of dehydrating agents is essential to drive the condensation reaction to completion and prevent hydrolysis of the activated intermediate. Common dehydrating agents include thionyl chloride, phosphorus trichloride, and concentrated sulfuric acid, each offering specific advantages in terms of reaction efficiency and product purity .

The yields obtained through this classical methodology typically range from 65-80%, depending on the specific reaction conditions and purification methods employed . The relatively moderate yields are attributed to competing side reactions, including hydrolysis of the activated acid derivative and potential overalkylation of the morpholine nitrogen.

Purification of the crude product involves standard techniques including recrystallization from appropriate solvents, column chromatography, and acid-base extraction procedures . The final hydrochloride salt formation is typically achieved through treatment of the free base with hydrochloric acid under controlled conditions to ensure complete conversion and high purity of the final product.

From Styrene Derivatives

The synthesis from styrene derivatives represents an alternative classical approach that utilizes the olefinic functionality as a reactive site for morpholine incorporation [3] [4]. This methodology takes advantage of various addition reactions and rearrangement processes to construct the target molecule from readily available styrene precursors.

The classical approach from styrene derivatives often involves electrophilic addition reactions where morpholine acts as a nucleophile toward activated styrene systems [3] [4]. These reactions can proceed through various mechanistic pathways, including carbocation intermediates, radical processes, or cycloaddition reactions, depending on the specific reaction conditions and catalysts employed.

One significant advantage of the styrene-based approach is the availability of diverse substituted styrene derivatives, which allows for the preparation of various analogs of 2-morpholino-2-phenylacetic acid hydrochloride with different substitution patterns on the aromatic ring [3] [4]. This structural diversity is valuable for structure-activity relationship studies and pharmaceutical applications.

The reaction conditions for styrene-based synthesis typically involve moderate temperatures (60-100°C) and can be carried out in various solvents depending on the specific transformation [3] [4]. Common solvents include dichloromethane, acetonitrile, and dimethylformamide, with the choice dependent on the solubility requirements of the reactants and the desired reaction mechanism.

Yields from styrene-based classical syntheses generally range from 50-75%, which is somewhat lower than direct phenylacetic acid approaches but compensated by the availability of diverse starting materials and the potential for one-pot transformations [3] [4]. The lower yields are often attributed to the formation of multiple regioisomers and the need for additional oxidation or rearrangement steps to achieve the desired acetic acid functionality.

Willgerodt-Kindler Reaction Pathway

The Willgerodt-Kindler reaction represents a specialized and highly valuable synthetic approach for the preparation of 2-morpholino-2-phenylacetic acid hydrochloride, particularly when starting from acetophenone derivatives [5] [6] [7]. This transformation has gained significant attention due to its ability to construct the target molecule through a unique rearrangement mechanism that involves sulfur chemistry and morpholine as both nucleophile and reaction medium.

Mechanistic Considerations

The Willgerodt-Kindler reaction mechanism for the synthesis of 2-morpholino-2-phenylacetic acid hydrochloride involves a complex series of steps that have been extensively studied through both experimental and computational approaches [5] [8] [7]. The reaction proceeds through the formation of enamine intermediates, sulfur insertion, and subsequent rearrangement processes that ultimately lead to the desired morpholino acetic acid derivative.

The initial stage of the mechanism involves the formation of an enamine between acetophenone and morpholine [5] [7]. This enamine formation is facilitated by the basic nature of morpholine and proceeds through a reversible condensation reaction with elimination of water. The enamine intermediate exhibits enhanced nucleophilicity at the alpha-carbon position, making it susceptible to attack by electrophilic sulfur species.

Elemental sulfur plays a crucial role in the mechanism by acting as an electrophilic partner that inserts into the enamine system [5] [8] [7]. The sulfur insertion process involves the formation of thiocarbonyl intermediates through a series of complex rearrangements. Computational studies have indicated that this step has an activation energy barrier of approximately 30 kcal/mol, which corresponds to the observed reaction temperatures of 100-120°C [8].

The key rearrangement step involves the migration of the phenyl group from the original carbonyl carbon to the alpha-position, accompanied by the formation of a thiomorpholide intermediate [5] [6] [7]. This rearrangement proceeds through an aziridinium cation intermediate that has been identified through computational studies as a critical species in the overall transformation [8].

The final hydrolysis step converts the thiomorpholide intermediate to the desired phenylacetic acid derivative [6] [7]. This hydrolysis can be carried out under either acidic or basic conditions, with acid hydrolysis typically providing higher yields due to protonation of the sulfur atom, which facilitates the leaving group departure.

Reaction Optimization Parameters

The optimization of Willgerodt-Kindler reaction parameters for maximum yield and selectivity in the synthesis of 2-morpholino-2-phenylacetic acid hydrochloride has been the subject of extensive experimental studies [7] [9] [10]. These investigations have identified several critical parameters that significantly influence reaction outcomes and product quality.

Temperature optimization studies have established that the reaction proceeds optimally in the range of 100-120°C [7] [10]. At temperatures below 100°C, the reaction rate becomes prohibitively slow, while temperatures above 120°C lead to increased side reactions and product decomposition. The optimal temperature of 100-110°C provides a balance between reaction rate and selectivity, typically yielding 85-92% of the desired product [7] [10].

Reaction time optimization has revealed that the transformation typically requires 2-8 hours for completion, depending on the specific substrate and reaction conditions [7] [9] [10]. Shorter reaction times result in incomplete conversion, while extended reaction times beyond 8 hours can lead to product degradation and the formation of unwanted byproducts. The optimal reaction time of 4-6 hours provides maximum conversion with minimal side reactions.

The morpholine to substrate ratio significantly affects both reaction rate and yield [6] [7] [10]. Studies have shown that using 1.2-1.5 equivalents of morpholine relative to the starting ketone provides optimal results. Lower ratios result in incomplete conversion, while higher ratios can lead to competing reactions and reduced selectivity for the desired product.

Sulfur equivalents represent another critical optimization parameter, with studies indicating that 2.0-2.5 equivalents of elemental sulfur provide optimal results [7] [10]. The excess sulfur is necessary to drive the reaction to completion and compensate for side reactions that consume sulfur without contributing to the desired transformation.

Catalyst loading optimization has demonstrated that acid catalysts such as p-toluenesulfonic acid or sulfated polyborate improve both reaction rate and yield when used at 5-10 wt% loading [7] [10]. These catalysts facilitate the initial enamine formation and subsequent rearrangement steps, leading to improved overall efficiency.

Solvent effects have been extensively studied, with results indicating that solvent-free conditions generally provide the highest yields [7] [10]. When solvents are necessary, dimethylsulfoxide has proven most effective, likely due to its ability to stabilize polar intermediates and facilitate sulfur solubility.

Modern Synthetic Approaches

Contemporary synthetic methodologies for 2-morpholino-2-phenylacetic acid hydrochloride have evolved to incorporate advanced catalytic systems, green chemistry principles, and innovative reaction protocols that address the limitations of classical approaches while improving efficiency, selectivity, and environmental compatibility.

Catalytic Methods

Modern catalytic approaches to the synthesis of 2-morpholino-2-phenylacetic acid hydrochloride represent a significant advancement over traditional stoichiometric methods, offering improved atom economy, enhanced selectivity, and reduced environmental impact [10] [11] [12]. These methodologies employ various types of catalysts, including heterogeneous solid acids, organometallic complexes, and organocatalysts.

Heterogeneous acid catalysis has emerged as a particularly valuable approach for this transformation [10]. Sulfated polyborate catalysts have demonstrated exceptional efficiency in promoting the Willgerodt-Kindler reaction under solvent-free conditions at 100°C with reaction times as short as 0.5 hours [10]. This catalyst system provides 92% yield of the desired product while offering the significant advantage of recyclability, with catalytic activity maintained for at least four cycles without significant degradation.

Supported acid catalysts such as HBF₄-SiO₂ have shown excellent performance in the synthesis, providing yields up to 95% under mild conditions [10]. The silica support provides high surface area and easy separation, while the tetrafluoroborate functionality serves as a strong Brønsted acid that activates the carbonyl group toward nucleophilic attack by morpholine. The heterogeneous nature of this catalyst system facilitates product isolation and catalyst recovery.

Sulfated tungstate catalysts represent another important development in this field, offering both high activity and environmental benefits [10]. These catalysts function under solvent-free conditions at 80°C and provide excellent yields of 95% within one hour. The tungstate species serves as a Lewis acid that coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbon center and facilitating nucleophilic attack by morpholine.

Ionic liquid catalysis has gained attention as a green alternative to traditional organic solvents [10]. The ionic liquid [bmim]BF₄ (1-butyl-3-methylimidazolium tetrafluoroborate) has been successfully employed as both catalyst and reaction medium for the synthesis of 2-morpholino-2-phenylacetic acid hydrochloride. This system provides 92% yield under solvent-free conditions at 110°C, with the ionic liquid being easily recoverable and reusable.

Organocatalytic approaches utilizing morpholine-based catalysts have shown promise for enantioselective synthesis when chiral derivatives are desired [12] [13]. These catalysts operate through enamine mechanisms similar to proline-catalyzed reactions and can provide excellent enantioselectivity when appropriately designed. The use of β-morpholine amino acids as organocatalysts has demonstrated effectiveness in related transformations with enantioselectivities exceeding 95%.

Green Chemistry Applications

The application of green chemistry principles to the synthesis of 2-morpholino-2-phenylacetic acid hydrochloride has resulted in significant improvements in environmental impact, atom economy, and process sustainability [14] [15] [16]. These developments address growing concerns about environmental protection and resource conservation in pharmaceutical and fine chemical manufacturing.

Solvent-free synthesis represents one of the most significant green chemistry applications in this field [10] [16]. Modern methodologies have successfully eliminated the need for organic solvents through the development of catalytic systems that operate under neat conditions. This approach reduces environmental impact by eliminating solvent waste, decreases process costs, and simplifies product isolation. Solvent-free Willgerodt-Kindler reactions using sulfated polyborate catalysts have achieved yields of 92% while completely eliminating organic solvent consumption.

Atom economy optimization has been a major focus of green chemistry applications [16]. Traditional synthetic routes often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of significant waste byproducts. Modern approaches utilize catalytic methods that incorporate all reactant atoms into the final product, with atom economies exceeding 85-95% compared to 60-70% for traditional methods.

The development of renewable feedstock utilization represents an important sustainability consideration [15] [16]. Bio-based morpholine derived from renewable sources can replace petroleum-based morpholine in the synthesis, reducing the overall carbon footprint of the process. Additionally, the use of bio-derived phenylacetic acid precursors further enhances the sustainability profile of the synthetic route.

Energy efficiency improvements have been achieved through the development of lower-temperature reaction conditions and the use of microwave-assisted synthesis [10]. Modern catalytic methods can operate at temperatures 20-30% lower than traditional approaches, resulting in significant energy savings. Microwave heating provides rapid and uniform heating, reducing reaction times from hours to minutes while maintaining or improving yields.

Waste minimization strategies have been implemented through the design of recyclable catalytic systems and the development of one-pot synthetic procedures [10] [16]. Heterogeneous catalysts can be easily separated and reused multiple times without significant loss of activity, reducing catalyst waste. One-pot procedures eliminate intermediate isolation steps, reducing waste generation and improving overall process efficiency.

Water as a reaction medium has been explored for certain steps in the synthesis, particularly for hydrolysis reactions [16]. Aqueous reaction conditions eliminate the need for organic solvents and can provide enhanced selectivity due to the unique properties of water as a reaction medium. However, the limited solubility of organic substrates in water requires careful optimization of reaction conditions.

Purification and Analytical Characterization

The purification and analytical characterization of 2-morpholino-2-phenylacetic acid hydrochloride requires sophisticated methodologies to ensure product purity, structural confirmation, and quality control for pharmaceutical and research applications [17] [18] [19]. Modern analytical techniques provide comprehensive characterization capabilities that enable precise determination of structure, purity, and physicochemical properties.

Purification Methodologies

The purification of 2-morpholino-2-phenylacetic acid hydrochloride from crude reaction mixtures involves multiple stages of separation and refinement to achieve pharmaceutical-grade purity [20] [21]. Initial purification typically begins with extraction procedures that exploit the compound's solubility characteristics and acid-base properties.

Liquid-liquid extraction represents the primary purification approach, taking advantage of the compound's differential solubility in aqueous and organic phases [20]. The crude reaction mixture is typically dissolved in an appropriate organic solvent such as ethyl acetate or dichloromethane, followed by washing with aqueous solutions to remove inorganic impurities and byproducts. The organic layer containing the product is then extracted with dilute hydrochloric acid to convert the basic morpholine nitrogen to its protonated hydrochloride salt, which preferentially partitions into the aqueous phase.

Crystallization techniques provide the most effective method for achieving high purity levels [20] [22]. The hydrochloride salt form of 2-morpholino-2-phenylacetic acid exhibits favorable crystallization properties, forming well-defined crystals from appropriate solvent systems. Common crystallization solvents include ethyl acetate, methanol-water mixtures, and acetonitrile-water systems, with the choice dependent on the specific impurity profile and desired crystal morphology.

Recrystallization procedures typically involve dissolution of the crude product in a minimal volume of hot solvent, followed by controlled cooling to promote crystal nucleation and growth [20] [22]. The crystallization process can be optimized through seeding with pure crystals, controlled cooling rates, and the use of anti-solvent addition to enhance crystal formation. Multiple recrystallization cycles may be necessary to achieve pharmaceutical-grade purity levels exceeding 98%.

Column chromatography provides an additional purification option for cases where crystallization alone is insufficient [23]. Silica gel chromatography using gradient elution with ethyl acetate-hexane or methanol-dichloromethane solvent systems can effectively separate the target compound from structurally similar impurities. The morpholine functionality provides a convenient handle for chromatographic separation due to its basic character and hydrogen bonding capability.

Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy serves as the primary tool for structural confirmation and purity assessment of 2-morpholino-2-phenylacetic acid hydrochloride [24] [18] [25]. Proton NMR analysis reveals characteristic signals that confirm the presence of both morpholine and phenylacetic acid components within the molecular structure.

The ¹H NMR spectrum of 2-morpholino-2-phenylacetic acid hydrochloride exhibits distinctive signals for the morpholine ring protons [24] [26]. The protons adjacent to the oxygen atom (C-2 and C-6 positions) appear as a multiplet around 3.86 ppm, while the protons adjacent to the nitrogen atom (C-3 and C-5 positions) are observed at approximately 3.04 ppm [24]. These signals demonstrate the characteristic AA'XX' coupling pattern typical of morpholine ring systems due to the chair conformation and the different chemical environments of the axial and equatorial protons.

Carbon-13 NMR spectroscopy provides complementary structural information and confirms the connectivity of the molecular framework [18] [27]. The carbonyl carbon of the acetic acid moiety appears in the characteristic range of 170-180 ppm, while the morpholine ring carbons are observed at 67 ppm (C-2,6) and 46 ppm (C-3,5) respectively [18]. The aromatic carbons of the phenyl ring exhibit signals in the expected range of 125-140 ppm.

Infrared spectroscopy offers valuable information about functional group presence and hydrogen bonding interactions . The FTIR spectrum of 2-morpholino-2-phenylacetic acid hydrochloride displays characteristic absorption bands including the carbonyl stretch at 1680-1720 cm⁻¹, aromatic C-H stretches around 3030 cm⁻¹, aliphatic C-H stretches at 2850-2950 cm⁻¹, and broad O-H stretches from the carboxylic acid functionality.

Mass Spectrometric Characterization

Mass spectrometry provides definitive molecular weight confirmation and structural fragmentation patterns that support structural assignments [17] [19] [29]. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for the analysis of 2-morpholino-2-phenylacetic acid hydrochloride due to the compound's ability to form stable protonated molecular ions.

The ESI-MS spectrum typically shows the protonated molecular ion [M+H]⁺ at m/z 258 for the hydrochloride salt form . This molecular ion represents the addition of a proton to the neutral molecule and confirms the molecular formula C₁₂H₁₆ClNO₃. The isotope pattern observed in the mass spectrum matches the calculated distribution based on the molecular formula, providing additional confirmation of the structural assignment.

Tandem mass spectrometry (MS/MS) analysis reveals characteristic fragmentation patterns that support structural confirmation [17] [19]. Common fragment ions include the loss of the morpholine moiety (m/z 171), the loss of the acetic acid side chain (m/z 162), and various aromatic fragment ions corresponding to substituted benzyl cations. These fragmentation patterns are consistent with the proposed structure and provide valuable diagnostic information.

High-resolution mass spectrometry (HRMS) offers precise mass measurements that confirm molecular formulas and detect low-level impurities [19]. The exact mass of the protonated molecular ion can be measured to within 1-2 ppm accuracy, providing unambiguous confirmation of the molecular formula and eliminating potential isobaric interferences.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) serves as the primary analytical method for purity determination and quantitative analysis of 2-morpholino-2-phenylacetic acid hydrochloride [30] [31] [32]. Various chromatographic modes can be employed depending on the specific analytical requirements and sample matrix.

Reversed-phase HPLC using C18 stationary phases provides excellent separation efficiency for 2-morpholino-2-phenylacetic acid hydrochloride and related impurities [31] [33]. Mobile phases typically consist of acetonitrile-water mixtures with pH modification using formic acid or phosphoric acid to control the ionization state of the basic morpholine nitrogen. Gradient elution programs can be optimized to achieve baseline separation of the target compound from potential impurities.

Hydrophilic interaction liquid chromatography (HILIC) offers an alternative separation mode that can provide complementary selectivity [32] [29]. HILIC conditions using acetonitrile-water mobile phases with ammonium formate buffering are particularly effective for separating polar compounds like 2-morpholino-2-phenylacetic acid hydrochloride from related substances.

Gas chromatography-mass spectrometry (GC-MS) can be employed for the analysis of 2-morpholino-2-phenylacetic acid hydrochloride following appropriate derivatization [17] [34]. Derivatization with trimethylsilyl reagents or other suitable derivatizing agents enhances volatility and thermal stability, enabling GC separation with excellent sensitivity and selectivity.

Detection methods for HPLC analysis include UV absorption, typically monitored at 254 nm or 280 nm to take advantage of the aromatic chromophore [31] [32]. Mass spectrometric detection provides enhanced selectivity and sensitivity, particularly valuable for trace impurity analysis and structural confirmation of degradation products.